molecular formula C13H14N2O B14018689 Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- CAS No. 5438-11-9

Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]-

Cat. No.: B14018689
CAS No.: 5438-11-9
M. Wt: 214.26 g/mol
InChI Key: FAEQETDDYMFNBK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- typically involves the condensation of a benzoyl chloride with a pyrrole derivative. One common method includes the reaction of benzoyl chloride with 1-(1H-pyrrol-2-yl)ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production of Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring and the pyrrole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene or pyrrole rings.

Scientific Research Applications

Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • N-(1H-benzimidazol-2-yl)-3-pyrrol-1-ylbenzamide

Uniqueness

Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]- is unique due to its specific structural features, such as the presence of both a benzamide and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

5438-11-9

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-[1-(1H-pyrrol-2-yl)ethyl]benzamide

InChI

InChI=1S/C13H14N2O/c1-10(12-8-5-9-14-12)15-13(16)11-6-3-2-4-7-11/h2-10,14H,1H3,(H,15,16)

InChI Key

FAEQETDDYMFNBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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